molecular formula C8H5D3O3 B1147722 4-Methoxy-d3-benzoic acid CAS No. 27914-54-1

4-Methoxy-d3-benzoic acid

Cat. No.: B1147722
CAS No.: 27914-54-1
M. Wt: 155.17
InChI Key:
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Description

4-Methoxy-d3-benzoic acid is a deuterated derivative of 4-methoxybenzoic acid, also known as p-Anisic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium atoms replace the hydrogen atoms in the methoxy group, making it a valuable compound in various scientific research applications .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Methoxy-d3-benzoic acid are largely influenced by its methoxy group and carboxyl group. The methoxy group not only impacts its solubility and reactivity but also contributes to its acidic strength

Cellular Effects

It is known that benzoic acid derivatives can have significant impacts on cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound’s methoxy group significantly affects the electron distribution over the molecule, rendering it an electron-rich compound . This could potentially influence its interactions with biomolecules and its effects on enzyme activity and gene expression.

Metabolic Pathways

This compound is likely involved in metabolic pathways related to benzoic acids, which can be synthesized from precursors coming from the shikimate pathway or the phenylpropanoid pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-d3-benzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzoic acid with deuterated reagents. For example, the esterification of 4-methoxybenzoic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst can yield the deuterated ester, which can then be hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through recrystallization or chromatography .

Properties

IUPAC Name

4-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 4-Methoxy-d3-benzoic acid used in lignin analysis?

A1: this compound acts as an isotopically labeled internal standard in a novel method for quantifying methoxyl groups in lignin. [] Traditional methods often lack precision and efficiency. This compound, along with its ethoxy counterpart (4-(ethoxy-d5)-benzoic acid), undergoes the same hydroiodic acid cleavage as the lignin sample. [] Since both the lignin and the internal standard are subjected to identical reaction conditions, any variations during the procedure are normalized. The deuterated products are then analyzed via GC-MS, allowing for accurate quantification of methoxyl groups in lignin.

Q2: What are the advantages of using this compound over other methods for methoxyl group determination in lignin?

A2: The research highlights several advantages of employing this compound: []

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